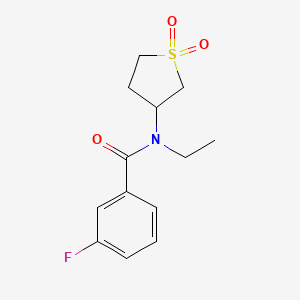

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIWNYGOVKOHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with N-ethylthiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. The fluorobenzamide moiety can interact with aromatic residues in proteins, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen and Benzamide Core

N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide ()

- Key Differences :

- Amine Substituent : The ethyl group in the target compound is replaced with a 2-chlorobenzyl group, increasing steric bulk and lipophilicity (hypothetical logP ~3.2 vs. ~2.5 for the target compound).

- Benzamide Substituent : The 3-fluoro group is substituted with 3-ethoxy, introducing an electron-donating methoxy derivative.

- Implications :

NAT-1 and NAT-2 ()

- Key Differences: Core Structure: Thiazolidinone replaces the benzamide core. Substituents: NAT-1 has a 4-methoxyphenyl group, while NAT-2 features a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group.

- Bulky substituents in NAT-2 may improve target selectivity but reduce bioavailability .

Heterocyclic and Bicyclic Analogues

JNJ-54717793 ()

- Key Differences :

- Core Structure : A bicyclic azabicyclo[2.2.1]heptane system replaces the dioxothiolane ring.

- Substituents : Contains a 3-fluoro-2-pyrimidinylphenyl group.

- Implications: The bicyclic system may enhance rigidity and binding specificity.

Benzothiazole Acetamide Derivatives ()

- Key Differences :

- Core Structure : Benzothiazole replaces benzamide.

- Substituents : Trifluoromethyl groups dominate, offering strong electron-withdrawing effects.

- Implications :

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Notes:

- Fluorine and sulfone groups in the target compound balance lipophilicity and stability.

- Bulkier substituents (e.g., chlorobenzyl, tert-butyl) reduce solubility but may improve target engagement.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H14FNO2S

Molecular Weight : 253.31 g/mol

IUPAC Name : this compound

InChI Key : XXXXXX (to be determined based on specific structure)

The compound features a thiolane ring with a dioxo group and an ethyl amide side chain, contributing to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the thiolane ring.

- Introduction of the dioxo group through oxidation.

- Amide formation with 3-fluorobenzoyl chloride.

These steps often require specific reagents and conditions to achieve high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on structurally related compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiolane derivatives against common pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that the compound induced significant cytotoxicity, with IC50 values indicating potent activity at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.